molecular formula C8H12N4 B13067795 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13067795
M. Wt: 164.21 g/mol
InChI Key: PBDNQZBSXRPTJW-UHFFFAOYSA-N
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Description

Bicyclic Core Architecture of 1,2,4-Triazolo[1,5-a]Pyrimidine

The 1,2,4-triazolo[1,5-a]pyrimidine system comprises a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring at positions 1 and 5 (Figure 1). This arrangement creates a planar, aromatic 10-π-electron system isoelectronic with purines, enabling π-stacking interactions in biological environments. The numbering follows IUPAC conventions, with the triazole nitrogen atoms at positions 1, 2, and 4, and the pyrimidine nitrogens at positions 3 and 5.

Table 1: Key structural parameters of the bicyclic core

Property Value/Description Source
Ring fusion atoms N1 (triazole) and C5 (pyrimidine)
Bond lengths (avg.) 1.32–1.41 Å (C-N), 1.37–1.44 Å (C-C)
Aromaticity index (HOMA) 0.89–0.92

X-ray crystallography of analogous compounds reveals slight non-planarity (deviation < 0.15 Å) due to steric interactions between substituents. The fused system exhibits delocalized electron density, with calculated NBO charges showing alternating positive/negative regions at N1 (−0.32 e), C2 (+0.18 e), and N4 (−0.29 e).

Cyclopropyl Substituent Configuration at Position 7

The cyclopropyl group at position 7 introduces significant steric and electronic effects. The substituent adopts a pseudo-axial orientation relative to the bicyclic system, as evidenced by NOESY correlations showing proximity between cyclopropyl protons and H6/H5 protons.

Table 2: Cyclopropyl substituent characteristics

Parameter Value/Description Source
Bond angle (C7-C8-C9) 59.8° ± 1.2°
Torsional strain ~27 kcal/mol
Hammett σ* constant −0.21 (electron-donating)

DFT calculations (B3LYP/6-311+G**) indicate the cyclopropyl ring induces:

  • Ring puckering : Pyrimidine ring adopts twist-boat conformation (θ = 118.4°)
  • Charge redistribution : Increased electron density at N3 (+12% vs. unsubstituted analog)
  • Steric occlusion : Van der Waals radius (3.1 Å) limits access to the C7 region

Tautomeric Forms and Conformational Dynamics

Variable-temperature NMR studies of related triazolopyrimidines reveal three dominant tautomers (Figure 2):

  • Triazolo[1,5-a] form (85% prevalence at 298 K): Stabilized by N2–H···N3 hydrogen bonding
  • Diazoalkylideneamine form (12%): Features exocyclic NH group (δ 10.2 ppm in DMSO-d6)
  • Pyrimidine-dominant form (3%): Rare due to loss of aromaticity

Table 3: Tautomeric equilibrium constants (298 K)

Tautomer ΔG (kcal/mol) Population Source
Triazolo[1,5-a] 0.0 (reference) 85%
Diazoalkylideneamine +1.8 12%
Pyrimidine-dominant +3.1 3%

The cyclopropyl substituent alters tautomer populations versus methyl analogs:

  • Triazolo form stability ↑ 9% due to hyperconjugative σ(C–C)→π* interactions
  • Activation barrier ↑ 2.3 kcal/mol for tautomer interconversion (Eyring analysis)

Conformational analysis (MD simulations, 100 ns) identifies three low-energy states:

  • Chair-like (62% occupancy): Cyclopropyl equatorial, pyrimidine planar
  • Twist-boat (28%): Pyrimidine puckered (C7 deviation 0.33 Å)
  • Envelope (10%): N1 out-of-plane (ΔE = +1.7 kcal/mol)

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h5-7H,1-4H2,(H,9,10,11)

InChI Key

PBDNQZBSXRPTJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=NC=NN23

Origin of Product

United States

Preparation Methods

Cyclization to Form the Triazolopyrimidine Core

A commonly employed approach involves the cyclization of 3-amino-1,2,4-triazole with diethyl malonate derivatives under heat in the presence of a base such as tributylamine. This reaction is typically conducted in a sealed tube at elevated temperatures (~170 °C) for several hours. After cooling, the reaction mixture is treated with aqueous base to precipitate a disodic salt intermediate of the triazolopyrimidine, which is then isolated and used directly in subsequent steps.

Step Reagents Conditions Outcome
Cyclization 3-amino-1,2,4-triazole + diethyl malonate derivative + tributylamine 170 °C, sealed tube, 2 h Formation of triazolopyrimidine disodic salt intermediate

Chlorination to Form Dichloro-Triazolopyrimidine Intermediate

The disodic salt intermediate is treated with phosphorus oxychloride (POCl3) in a sealed tube at 130 °C for 6 hours. This step introduces chloro substituents at the 5 and 7 positions of the triazolopyrimidine ring, yielding a dichloro intermediate that serves as a versatile electrophilic substrate for further functionalization.

Step Reagents Conditions Outcome
Chlorination Disodic salt intermediate + POCl3 130 °C, sealed tube, 6 h 5,7-dichloro-triazolo[1,5-a]pyrimidine

Nucleophilic Substitution at C7 Position to Introduce Cyclopropyl Group

The 7-chloro substituent in the dichloro intermediate can be selectively displaced by nucleophiles such as cyclopropylamine or cyclopropyl-containing reagents. This substitution typically occurs under mild conditions in polar aprotic solvents like DMF at room temperature or slightly elevated temperatures. The reaction is often facilitated by a base such as triethylamine or diisopropylethylamine to neutralize generated HCl.

Step Reagents Conditions Outcome
Nucleophilic substitution 5,7-dichloro intermediate + cyclopropylamine + base DMF, r.t., 0.5–16 h 7-cyclopropyl-substituted triazolopyrimidine

Alternative Alkylation Strategies

An alternative method involves alkylation of the triazolopyrimidine intermediate with cyclopropyl-containing esters or acid derivatives in the presence of strong bases such as lithium hexamethyldisilazide (LiHMDS). This approach may require subsequent decarboxylation steps to yield the cyclopropyl-substituted product. For example, tert-butyl esters of cyclopropyl carboxylic acid derivatives can be used, followed by acid-mediated cleavage and decarboxylation to afford the final compound.

Summary of Key Preparation Steps

Preparation Stage Reagents/Conditions Notes
Cyclization 3-amino-1,2,4-triazole + diethyl malonate + tributylamine, 170 °C Forms triazolopyrimidine core
Chlorination POCl3, 130 °C Introduces reactive chloro groups at C5 and C7
Nucleophilic substitution Cyclopropylamine + base, DMF, r.t. Selective displacement at C7
Alkylation (alternative) Cyclopropyl esters + LiHMDS, then acid cleavage For alkyl derivatives with decarboxylation

Research Findings and Practical Notes

  • The selectivity of substitution at the 7-position is well-documented, allowing for efficient introduction of cyclopropyl groups without affecting other ring positions.
  • The use of sealed tube reactions at elevated temperatures ensures high cyclization yields and minimizes side reactions.
  • Purification is typically achieved by silica gel chromatography or reverse-phase HPLC to obtain analytically pure compounds.
  • The cyclopropyl substituent imparts unique steric and electronic characteristics to the molecule, influencing its biological activity and physicochemical properties.
  • Variations of the synthetic route allow for the preparation of a variety of substituted triazolopyrimidines, demonstrating the versatility of these methods.

Data Table: Comparative Summary of Preparation Parameters

Parameter Method A: Cyclization + Chlorination + Nucleophilic Substitution Method B: Alkylation with Ester + Decarboxylation
Starting materials 3-amino-1,2,4-triazole, diethyl malonate, POCl3, cyclopropylamine Triazolopyrimidine intermediate, cyclopropyl ester, LiHMDS
Reaction conditions 170 °C (cyclization), 130 °C (chlorination), r.t. (substitution) Strong base, low temp alkylation, acid cleavage
Yield Moderate to good (varies by substitution) Moderate, requires additional steps
Purification Chromatography, HPLC Chromatography, HPLC
Advantages Straightforward, selective substitution Enables complex alkylation patterns
Disadvantages Requires handling of POCl3 and sealed tubes Multi-step, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . Additionally, it can modulate other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical profiles of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents. Key analogues include:

Compound Name Substituents Molecular Weight Key Properties/Applications References
7-Cyclopropyl derivative Cyclopropyl at C7 ~179.2* Enhanced metabolic stability
5,7-Dimethyl (dmtp) Methyl at C5 and C7 164.18 Antiproliferative activity
7-Chloro-5-phenyl Cl at C7, phenyl at C5 229.66 Anticancer, coordination chemistry
7-Oxo-5-phenyl (HftpO) Oxo at C7, phenyl at C5 227.21 Metal coordination, materials science
2-Amino-5-methyl-4H...pyrimidin-7-one Amino at C2, methyl at C5 165.16 PDE2 inhibition
6-Methyl derivative Methyl at C6 153.19 Building block for drug synthesis

*Estimated based on analogous structures.

  • Cyclopropyl vs. Compared to phenyl, it offers lower aromaticity, which may decrease cytotoxicity while maintaining metabolic stability .
  • Electron-Withdrawing Substituents : Chloro (e.g., 7-chloro-5-phenyl) and oxo groups (e.g., HftpO) increase electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites or metal ions in coordination complexes .

Pharmacological Activities

  • Anticancer Activity : The 7-cyclopropyl derivative and its analogues (e.g., compound 12 in ) show antiproliferative effects against MGC-803, HCT-116, and MCF-7 cell lines, with potency influenced by substituent hydrophobicity .
  • Enzyme Inhibition: Derivatives like 2-amino-5-methyl-4H...pyrimidin-7-one act as PDE2 inhibitors, suggesting applications in neurodegenerative diseases .
  • Metal Coordination : Oxo-substituted derivatives (e.g., HftpO) form stable complexes with transition metals, useful in materials science .

Physicochemical Properties

  • Lipophilicity : Cyclopropyl substituents increase logP compared to methyl but remain lower than phenyl, balancing solubility and membrane permeability .
  • Stability : The cyclopropyl ring’s strain may enhance reactivity in certain conditions, necessitating optimized storage protocols (e.g., low temperatures for analogues like compound 12) .

Biological Activity

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H12N4C_8H_{12}N_4. The compound features a triazole ring fused with a pyrimidine structure, which is characteristic of many bioactive compounds. Its unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : In comparative studies:
    • Compound H12 (a derivative) showed IC50 values of 9.47 µM for MGC-803 and 9.58 µM for HCT-116 cells.
    • Other derivatives within the triazolo[1,5-a]pyrimidine class exhibited IC50 values ranging from 0.53 µM to 13.1 µM across various cell lines .

The anticancer activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Signaling Pathways : It has been shown to inhibit the ERK signaling pathway by reducing the phosphorylation levels of key proteins involved in cell proliferation and survival .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells and causes G2/M phase arrest in the cell cycle .

Other Biological Activities

Beyond anticancer properties, compounds within this class have demonstrated various biological activities:

  • Antibacterial Activity : Some derivatives have shown promise as antibacterial agents against pathogenic bacteria .
  • Antiviral Properties : The triazolo-pyrimidine derivatives also exhibit antiviral activities against certain viruses .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of selected derivatives of triazolo[1,5-a]pyrimidine:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
Compound 2HCT-1160.53Tubulin polymerization inhibition
Quinoline-indole 7MGC-8030.58Cell cycle arrest and apoptosis

Case Studies

In one notable study, researchers synthesized various derivatives of triazolo[1,5-a]pyrimidine and assessed their biological activities. The study found that specific modifications to the cyclopropyl group significantly enhanced antiproliferative activity against multiple cancer cell lines .

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